![molecular formula C3H4ClF2N3 B1383509 3-Azido-1-chloro-1,1-difluoropropane CAS No. 1909316-86-4](/img/structure/B1383509.png)
3-Azido-1-chloro-1,1-difluoropropane
Overview
Description
3-Azido-1-chloro-1,1-difluoropropane (ACDF) is a halogenated aliphatic compound with a unique structure that has found various applications in scientific research and laboratory experiments. ACDF is a highly reactive compound that can undergo substitution reactions with nucleophiles and undergo a variety of reactions. It is commonly used as a reagent in organic synthesis and as a catalyst in a variety of reactions. ACDF also has a wide range of applications in biochemistry and physiology.
Scientific Research Applications
Synthesis and Reactivity
3-Azido-1-chloro-1,1-difluoropropane and similar compounds have been studied extensively in the field of azide chemistry. These compounds are used in various synthetic processes. For instance, 4-Azido-2,3,5,6-tetrafluoropyridine, which can be synthesized from similar azido compounds, participates in a range of reactions including the Staudinger reaction, 1,3-dipolar cycloaddition reactions, and reactions with benzene and cyclohexane to form various pyridine derivatives (Banks & Sparkes, 1972). Additionally, azido derivatives of germanium(II) and tin(II) have been synthesized and characterized, demonstrating the versatility of azido compounds in forming heterocyclic ring systems (Ayers, Klapötke, & Dias, 2001).
Applications in Polymer Chemistry
Azido compounds like 3-Azido-1-chloro-1,1-difluoropropane have potential applications in polymer chemistry. For example, the synthesis of 1,4,5-trisubstituted [1,2,3]-triazoles from azido pyridines through 1,3-dipolar cycloaddition reactions in ionic liquids shows promise for creating novel polymers with specific properties (Zhong & Guo, 2010).
Magnetic Properties
The study of azido compounds in coordination chemistry, particularly in the synthesis of metal complexes, reveals interesting magnetic properties. For instance, an azido-bridged Mn(III) coordination chain polymer exhibits single-chain magnet behavior, and its phenoxo-bridged dimer counterpart shows single molecule magnet behavior. These findings are significant in the development of molecular magnets (Bhargavi, Rajasekharan, Costes, & Tuchagues, 2013).
Ligand Field Studies
The azido ligand, as seen in certain azido compounds, has been investigated for its impact on ligand field and magnetic anisotropy. A study on a Co(II)-azido complex demonstrates the importance of understanding the ligand field for interpreting magnetic behaviors in such compounds (Schweinfurth et al., 2015).
properties
IUPAC Name |
3-azido-1-chloro-1,1-difluoropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF2N3/c4-3(5,6)1-2-8-9-7/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSJTYZJLVGLES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277712 | |
Record name | Propane, 3-azido-1-chloro-1,1-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901277712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azido-1-chloro-1,1-difluoropropane | |
CAS RN |
1909316-86-4 | |
Record name | Propane, 3-azido-1-chloro-1,1-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1909316-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 3-azido-1-chloro-1,1-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901277712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.